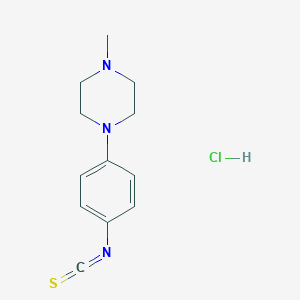![molecular formula C9H12O3 B13502041 Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is part of the 7-oxanorbornane family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a six-membered ring. For this compound, the reaction between 2-methylfuran and methyl-3-bromo-propiolate is highly regioselective and efficient . Industrial production methods often involve catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, which can then be transformed into the desired product through various chemical reactions .
Analyse Des Réactions Chimiques
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include alcohols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the ester functional group.
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate: This compound has additional methyl groups, which can influence its reactivity and biological activity.
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester: This derivative has a different substitution pattern, affecting its chemical properties and applications.
This compound stands out due to its unique combination of a bicyclic structure and an ester functional group, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-8(11)9-4-2-6(3-5-9)7(9)10/h6H,2-5H2,1H3 |
Clé InChI |
LPZJNXYNKCCAHM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CCC(C1=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
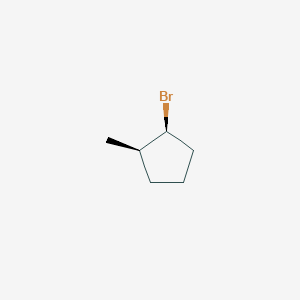
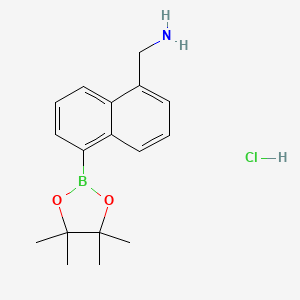


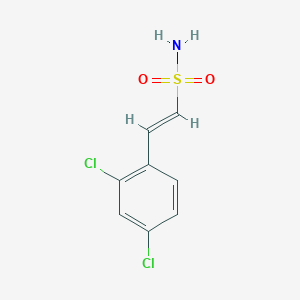
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)

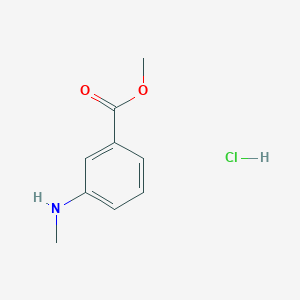
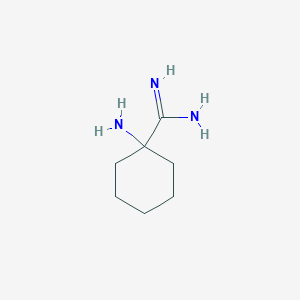
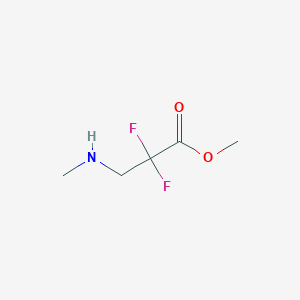
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)

